8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 123980-54-1
Cat. No.: VC21531723
Molecular Formula: C10H13BrN4O2
Molecular Weight: 301.14g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123980-54-1 |
|---|---|
| Molecular Formula | C10H13BrN4O2 |
| Molecular Weight | 301.14g/mol |
| IUPAC Name | 8-bromo-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C10H13BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h5H,4H2,1-3H3,(H,13,16,17) |
| Standard InChI Key | XPSDNVXPDLKEBY-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
| Canonical SMILES | CC(C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Introduction
The compound 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the purine derivative family, which is known for its significant biological and pharmaceutical relevance. This compound is structurally related to xanthines and contains bromine substitution at the 8th position, along with isobutyl and methyl groups at the 7th and 3rd positions, respectively. Such structural modifications often enhance biological activity and influence pharmacokinetic properties.
Synthesis
The synthesis of 8-bromo-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves alkylation and bromination reactions starting from purine derivatives.
General Synthesis Procedure:
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React 8-bromo-3-methylxanthine with an alkylating agent such as isobutyl bromide in the presence of a base (e.g., sodium carbonate).
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Conduct the reaction in a polar aprotic solvent like acetone at elevated temperatures (e.g., 40°C).
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Purify the resultant product using recrystallization techniques involving solvents like methanol or dichloromethane.
This method yields high-purity products suitable for further applications in pharmaceutical research.
Applications and Biological Activity
Purine derivatives like this compound are widely studied for their pharmacological potential due to their structural similarity to naturally occurring nucleotides.
Potential Applications:
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Pharmaceutical Intermediates: It serves as a precursor or intermediate in synthesizing drugs such as xanthine oxidase inhibitors or adenosine receptor modulators.
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Therapeutic Use: Compounds with similar structures have been explored for anti-inflammatory, bronchodilatory, and central nervous system stimulant activities.
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Research Use: The compound can be employed in molecular docking studies to evaluate interactions with biological targets such as enzymes or receptors.
Analytical Characterization
The characterization of this compound is typically carried out using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR confirm the structure by identifying chemical shifts corresponding to the functional groups.
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Mass Spectrometry (MS):
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Provides molecular ion peaks consistent with the molecular weight of 301.14 g/mol.
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Infrared Spectroscopy (IR):
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Identifies characteristic functional groups such as carbonyls and amines through absorption bands.
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X-Ray Crystallography:
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Used for detailed structural elucidation and confirmation of stereochemistry.
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Comparative Data Table
| Compound | Molecular Formula | Melting Point | LogP | Biological Relevance |
|---|---|---|---|---|
| 8-Bromo-7-Isobutyl-3-Methyl Purine Derivative | C10H13BrN4O2 | ~285 °C | 1.25 | Potential pharmaceutical applications |
| Caffeine | C8H10N4O2 | ~238 °C | -0.07 | CNS stimulant |
| Theophylline | C7H8N4O2 | ~271 °C | -0.02 | Bronchodilator |
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